molecular formula C7H17NS B1524829 3-(Aminomethyl)-3-(methylsulfanyl)pentane CAS No. 1354954-22-5

3-(Aminomethyl)-3-(methylsulfanyl)pentane

Cat. No. B1524829
M. Wt: 147.28 g/mol
InChI Key: QGDWWSHGPZGFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-3-(methylsulfanyl)pentane, also known as 3-Amino-3-methylsulfanylpentane, is a five-carbon molecule containing both an amino and a sulfanyl group. It is a member of the class of compounds known as sulfonamides, and has been used in a variety of scientific research applications.

Scientific Research Applications

Biofuel Production

A study by Cann and Liao (2009) discusses the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, from amino acid substrates through microbial fermentations. These isomers are useful as biofuels, and through metabolic engineering, microbial strains have been developed to increase the production levels of these chemicals. Although the production levels are currently too low for industrial application, there is potential for future breakthroughs in production efficiency (Cann & Liao, 2009).

Antimicrobial Properties

Research on the synthesis and properties of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane and aminomethoxy derivatives of 1-(butylsulfanyl)pentane has shown that these compounds exhibit antimicrobial properties. They have been tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, indicating their potential for use in industrial and medical settings (Dzhafarov et al., 2010; Mamedbeyli et al., 2017).

Synthesis of Complex Molecules

The synthesis of amino acetate functionalized Schiff base organotin(IV) complexes has been studied for their potential as anticancer drugs. These complexes have been tested against various human tumor cell lines, showing significant cytotoxic effects. The study demonstrates the utility of such compounds in the development of new therapeutic agents (Basu Baul et al., 2009).

Chemical Synthesis and Characterization

Another application involves the synthesis of 3,5-dialkyltetrahydro-4H-thiopyran-4-ones under the conditions of the Mannich reaction. This research highlights the versatility of 3-(aminomethyl)-3-(methylsulfanyl)pentane derivatives in synthesizing complex heterocyclic compounds, which could have implications for the development of new materials or pharmaceuticals (Baeva et al., 2015).

properties

IUPAC Name

2-ethyl-2-methylsulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-4-7(5-2,6-8)9-3/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDWWSHGPZGFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-3-(methylsulfanyl)pentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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